molecular formula C16H30O2 B126617 2-Hexadecenoic acid CAS No. 929-79-3

2-Hexadecenoic acid

Cat. No.: B126617
CAS No.: 929-79-3
M. Wt: 254.41 g/mol
InChI Key: ZVRMGCSSSYZGSM-CCEZHUSRSA-N
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Description

2-Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid with a 16-carbon chain and one double bond. It is commonly found in the fats of animals and plants. The chemical formula for hexadecenoic acid is C16H30O2, and it is an important component of various biological systems .

Mechanism of Action

Target of Action

Hexadecenoic acid, also known as palmitoleic acid, is a monounsaturated fatty acid . It primarily targets cells in the liver and adipose tissue . The primary role of these targets is to regulate metabolic processes such as insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Mode of Action

Hexadecenoic acid interacts with its targets by being synthesized from palmitic acid through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This interaction results in changes in the metabolic processes of the target cells, leading to effects such as increased insulin sensitivity and β cell proliferation .

Biochemical Pathways

The synthesis of hexadecenoic acid involves the desaturation of palmitic acid, a process that occurs in an enzyme system prepared from rat liver . This process results in the formation of 2-trans-Hexadecenoic acid and 9-cis-hexadecenoic acid (palmitoleic acid) . These fatty acids play key roles in physiology and pathophysiology, and are considered as biomarkers of health .

Pharmacokinetics

It is known that hexadecenoic acid is a major component of palm oil and is also found in meats, cheeses, butter, and other dairy products . This suggests that it is absorbed through the digestive system and distributed throughout the body via the bloodstream.

Result of Action

The action of hexadecenoic acid results in various molecular and cellular effects. For instance, it has been found to have a radical scavenging efficiency on nitric oxide radicals . Furthermore, it has been described as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Action Environment

The action, efficacy, and stability of hexadecenoic acid can be influenced by various environmental factors. For instance, the synthesis of hexadecenoic acid from palmitic acid is influenced by the presence of certain enzymes in the liver . Furthermore, the dietary intake of foods rich in hexadecenoic acid, such as palm oil and dairy products, can influence its levels in the body .

Biochemical Analysis

Biochemical Properties

Hexadecenoic acid interacts with various enzymes and proteins. It is produced by fatty acid desaturase 2 (FADS2), the same enzyme that is rate-limiting in the formation of polyunsaturated fatty acids . Hexadecenoic acid is also known to inhibit phospholipase A2, an enzyme involved in inflammation .

Cellular Effects

Hexadecenoic acid has significant effects on various types of cells and cellular processes. It has been found to be an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . It also increases the distribution of fluid regions in cell membranes, probably connected with the formation of 8 cis -18:1 and the n -10 polyunsaturated fatty acid in the cell lipidome .

Molecular Mechanism

At the molecular level, hexadecenoic acid exerts its effects through various mechanisms. It inhibits phospholipase A2 in a competitive manner, indicating its role in controlling inflammation . The binding interactions of hexadecenoic acid with biomolecules and its influence on gene expression contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

Over time, the effects of hexadecenoic acid can change in laboratory settings. For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase observed in morbidly obese patients .

Dosage Effects in Animal Models

The effects of hexadecenoic acid vary with different dosages in animal models. For instance, it has been observed that palmitoleic acid, a lipokine able to regulate different metabolic processes, shows diverse effects among studies in cell lines, animal models, and humans .

Metabolic Pathways

Hexadecenoic acid is involved in several metabolic pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . It also plays a role in the formation of potent inflammatory mediators .

Transport and Distribution

Hexadecenoic acid is transported and distributed within cells and tissues. It is a component of human erythrocyte membrane phospholipids and is also found in human sebum .

Subcellular Localization

The subcellular localization of hexadecenoic acid and its effects on activity or function are significant. It is activated by the mitochondrial and microsomal fractions, with the mitochondrial enzyme probably localized outside the inner mitochondrial compartment .

Chemical Reactions Analysis

2-Hexadecenoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce hexadecanoic acid and other oxidation products.

    Reduction: The double bond in hexadecenoic acid can be reduced to produce hexadecanoic acid.

    Esterification: this compound can react with alcohols to form esters.

Scientific Research Applications

2-Hexadecenoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Hexadecenoic acid is similar to other monounsaturated fatty acids such as oleic acid (C18:1) and sapienic acid (C16:1, n-10). it is unique in its specific biological functions and health benefits. For example, while oleic acid is more abundant in the diet, hexadecenoic acid has been shown to have stronger anti-inflammatory effects . Sapienic acid, another isomer of hexadecenoic acid, is primarily found in human sebum and has distinct roles in skin health .

Similar Compounds

  • Oleic acid (C18:1)
  • Sapienic acid (C16:1, n-10)
  • Palmitic acid (C16:0)
  • Stearic acid (C18:0)

Properties

IUPAC Name

(E)-hexadec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRMGCSSSYZGSM-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312626
Record name trans-2-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-Hexa-dec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

929-79-3, 25447-95-4, 629-56-1
Record name trans-2-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-79-3
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Record name Hexadecenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexadecenoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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